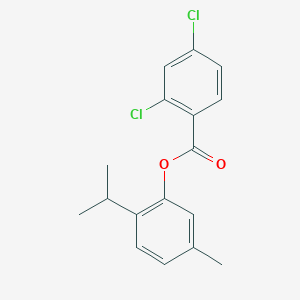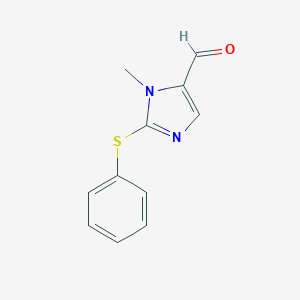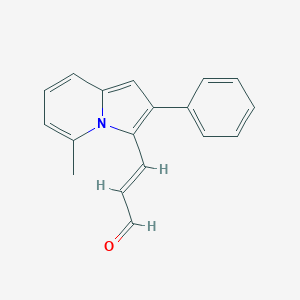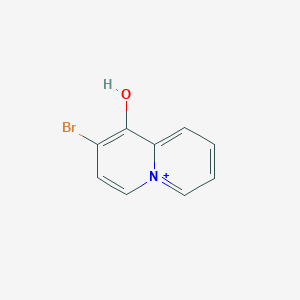![molecular formula C17H14N2 B289803 2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
2-[Phenyl(2-pyridinyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Phenyl(2-pyridinyl)methyl]pyridine is a chemical compound that is commonly referred to as P2P. It is a heterocyclic organic compound that is widely used in scientific research. P2P has a unique structure that makes it highly effective in various research applications.
Wirkmechanismus
The mechanism of action of P2P is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. P2P is also believed to act as a Lewis base, donating electrons to metal ions.
Biochemical and Physiological Effects
P2P has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that P2P can inhibit the growth of cancer cells. P2P has also been shown to have anti-inflammatory properties. In addition, P2P has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of P2P is its versatility. It can be used in a wide range of scientific research applications. Additionally, P2P is relatively easy to synthesize. However, one of the limitations of P2P is its toxicity. P2P is a hazardous chemical and should be handled with care.
Zukünftige Richtungen
There are many possible future directions for research involving P2P. One area of interest is the development of new synthetic methods for P2P. Another area of interest is the exploration of P2P's potential as a therapeutic agent for various diseases. Additionally, P2P's potential as a catalyst for various chemical reactions is an area of active research. Finally, the development of safer and more efficient methods for handling P2P is an important area of future research.
Conclusion
In conclusion, 2-[Phenyl(2-pyridinyl)methyl]pyridine is a versatile chemical compound that has a wide range of scientific research applications. Its unique structure and properties make it an important building block in the synthesis of various organic compounds. P2P's potential as a therapeutic agent and catalyst make it an area of active research. However, the toxicity of P2P is a limitation that must be taken into account when handling this compound.
Synthesemethoden
The synthesis of P2P involves the reaction of 2-pyridinecarboxaldehyde with benzyl magnesium chloride. The reaction is carried out in anhydrous ether and is catalyzed by copper iodide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
P2P has a wide range of scientific research applications. It is commonly used as a ligand in metal-catalyzed reactions. P2P is also used as a building block in the synthesis of various organic compounds. Additionally, P2P is used in the preparation of chiral ligands and catalysts.
Eigenschaften
Molekularformel |
C17H14N2 |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-[phenyl(pyridin-2-yl)methyl]pyridine |
InChI |
InChI=1S/C17H14N2/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)16-11-5-7-13-19-16/h1-13,17H |
InChI-Schlüssel |
UIYBMOLHFWZYGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)


![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)